molecular formula C18H19Br2N3O2 B5973531 N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide

N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide

Numéro de catalogue B5973531
Poids moléculaire: 469.2 g/mol
Clé InChI: QUFJJRYXHHEURW-SSDVNMTOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide, also known as DBHB, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. DBHB is a hydrazone derivative and has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic effects. In

Applications De Recherche Scientifique

N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent anti-cancer effects against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide has also been shown to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide has been found to have anti-diabetic effects and has been studied for its potential use in the treatment of diabetes.

Mécanisme D'action

The mechanism of action of N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide is not yet fully understood. However, it has been suggested that N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide may also inhibit the proliferation of cancer cells by downregulating the expression of various oncogenes and upregulating the expression of tumor suppressor genes. In addition, N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. The exact mechanism of action of N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide in the treatment of diabetes is not yet known.
Biochemical and Physiological Effects:
N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide can induce cell cycle arrest and apoptosis in cancer cells. N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide has been found to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines and chemokines. N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide has also been shown to have anti-diabetic effects and can improve glucose tolerance and insulin sensitivity in diabetic animals.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide is its potent anti-cancer activity against a range of cancer cell lines. N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide has also been found to possess anti-inflammatory and anti-diabetic properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations of N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the mechanism of action of N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide is not yet fully understood, which makes it challenging to optimize its therapeutic potential.

Orientations Futures

There are several future directions for the study of N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide. One possible direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to investigate the mechanism of action of N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide in more detail to better understand its therapeutic potential. In addition, further studies are needed to evaluate the safety and efficacy of N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide in vivo and to determine the optimal dosage and administration route. Finally, N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide may have potential applications in other scientific fields, such as materials science and catalysis, which warrant further investigation.

Méthodes De Synthèse

The synthesis of N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 4-[(4-methylphenyl)amino]butanohydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions and the resulting product is purified by recrystallization. The purity of the final product is confirmed by various analytical techniques, including NMR spectroscopy and mass spectrometry.

Propriétés

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Br2N3O2/c1-12-4-6-15(7-5-12)21-8-2-3-17(24)23-22-11-13-9-14(19)10-16(20)18(13)25/h4-7,9-11,21,25H,2-3,8H2,1H3,(H,23,24)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFJJRYXHHEURW-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3,5-dibromo-2-hydroxybenzylidene)-4-[(4-methylphenyl)amino]butanohydrazide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.